Mass Shift and Isotopic Purity: +1 Da Distinction for High-Resolution MS Applications
Hydroxyurea-15N provides a +1 Dalton mass shift from unlabeled hydroxyurea (monoisotopic mass 76.027 Da for C¹²H₄N₂O₂) with a reported isotopic purity specification of 95 atom% 15N from commercial suppliers . In contrast, the more commonly cited internal standard HU-¹³C₁,¹⁵N₂ exhibits a +3 Dalton shift (C¹³H₄N¹⁵N₂O₂) and is used in validated LC-MS/MS methods with intra-day precision <2.07% and inter-day precision <4.28% CV [1]. The +1 Da shift of Hydroxyurea-15N minimizes the isotopic distribution overlap with the M+1 natural abundance peak of the unlabeled analyte (approximately 2.5% relative abundance due to natural ¹³C and ¹⁵N), a consideration that becomes critical in high-resolution mass spectrometry applications requiring sub-ppm mass accuracy.
| Evidence Dimension | Mass shift and isotopic purity |
|---|---|
| Target Compound Data | +1 Da mass shift; 95 atom% 15N |
| Comparator Or Baseline | HU-¹³C₁,¹⁵N₂: +3 Da mass shift; isotopic purity not explicitly reported |
| Quantified Difference | Mass shift difference of 2 Da between labeled analogs |
| Conditions | Commercial supplier specifications and LC-MS/MS analytical method validation |
Why This Matters
The +1 Da mass shift of Hydroxyurea-15N is optimal for high-resolution mass spectrometry where minimal isotopic cross-contamination and precise mass defect alignment are required.
- [1] Hai X, et al. Quantification of hydroxyurea in human plasma by HPLC-MS/MS and its application to pharmacokinetics in patients with chronic myeloid leukaemia. J Pharm Biomed Anal. 2017;137:213-219. View Source
